(2-Trifluoromethoxy-phenyl)-acetaldehyde
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Overview
Description
(2-Trifluoromethoxy-phenyl)-acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trifluoromethoxyphenylboronic acid with an appropriate aldehyde precursor under palladium-catalyzed conditions . The reaction conditions often require the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (2-Trifluoromethoxy-phenyl)-acetaldehyde may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Trifluoromethoxy-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of (2-Trifluoromethoxy-phenyl)acetic acid.
Reduction: Formation of (2-Trifluoromethoxy-phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Trifluoromethoxy-phenyl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Trifluoromethoxy)phenylacetic acid
- (2-Trifluoromethyl)phenyl isocyanate
- 5-(2-Trifluoromethoxy)phenyl-2-furoic acid
Uniqueness
(2-Trifluoromethoxy-phenyl)-acetaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde moiety, which confer distinct chemical reactivity and potential biological activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aldehyde moiety allows for versatile chemical transformations .
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |
InChI Key |
IMCSNCJILJANKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)OC(F)(F)F |
Origin of Product |
United States |
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